Differential Gene Regulation in BVECs vs LVECs
VEC6 (20 nM) treatment for 24 hours produces markedly divergent transcriptional responses in blood vascular endothelial cells (BVECs) versus lymphatic endothelial cells (LVECs). In BVECs, VEC6 suppresses NRP1 transcript levels, whereas in LVECs, the same compound upregulates NRP1 [1]. This cell-type-specific modulation is a direct consequence of VEZF1–DNA interaction disruption and is not observed with broad-spectrum tyrosine kinase inhibitors or anti-VEGF biologics. The differential regulation of VEGFR2 and TIMP3 further underscores the compound's unique capacity to enact context-dependent transcriptional reprogramming in the vasculature [1].
| Evidence Dimension | NRP1 mRNA relative expression level |
|---|---|
| Target Compound Data | BVECs: decreased relative to control; LVECs: increased relative to control |
| Comparator Or Baseline | Vehicle (DMSO) control; BVECs vs. LVECs within same experimental condition |
| Quantified Difference | Opposite directional change (decrease in BVECs vs. increase in LVECs) |
| Conditions | Human BVECs and LVECs treated with 20 nM VEC6 for 24 h; QRT–PCR analysis; mean±s.e.m.; unpaired two-tailed Student‘s t-test [1] |
Why This Matters
This cell-type-specific transcriptional reprogramming enables investigation of differential VEZF1-dependent gene regulation in blood versus lymphatic endothelia, an experimental capability not offered by pan-anti-angiogenic agents.
- [1] PMC3868161. Figure 7b: Relative levels of VEGF-R2, NRP1, TIMP3 in BVECs and LVECs following treatment with VEC6 (20 nM for 24 h). PMC, 2013. View Source
